Boron nitride

dielectric properties electronic packaging high-frequency

Engineers seeking electrically insulating yet thermally conductive fillers for high-frequency electronics face signal loss when using AlN (εᵣ≈9.2) or Al₂O₃ (εᵣ≈7.8-11). Boron nitride (h-BN) eliminates this trade-off: • Low dielectric constant (εᵣ≈4.0) & loss tangent - preserves signal integrity at 5G/mmWave frequencies • Dielectric breakdown strength up to 200 kV/mm - 5× higher than Al₂O₃, critical for EV battery isolation • Platelet morphology forms efficient thermal percolation networks, outperforming isotropic fillers in composite TIMs Supplied with verified particle size distribution and purity documentation. Global B2B shipping available.

Molecular Formula BN
Molecular Weight 24.82 g/mol
CAS No. 10043-11-5
Cat. No. B158791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron nitride
CAS10043-11-5
Synonymsoron nitride
elbo
Molecular FormulaBN
Molecular Weight24.82 g/mol
Structural Identifiers
SMILESB#N
InChIInChI=1S/BN/c1-2
InChIKeyPZNSFCLAULLKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Nitride (CAS 10043-11-5): A Comparative Overview for Procurement Decisions in Advanced Ceramics and Thermal Management


Boron nitride (BN), CAS 10043-11-5, is a synthetic advanced ceramic primarily found in its hexagonal (h-BN) allotrope, a structural analog of graphite [1]. Characterized by a layered lattice, it exhibits a unique combination of anisotropic thermal conductivity and robust electrical insulation [2]. Unlike many engineering ceramics, h-BN can operate effectively in inert environments up to 3000 °C and demonstrates significant oxidation resistance in air up to 1000 °C [3]. Its low dielectric constant (~4.0) and exceptionally high dielectric breakdown strength position it as a critical material for high-frequency electronic applications and advanced thermal interface materials (TIMs) [4].

Beyond the Datasheet: Why 'Equivalent' Ceramic Fillers Cannot Replace Boron Nitride in Critical Applications


While aluminum nitride (AlN) and aluminum oxide (Al2O3) are also widely used as thermally conductive and electrically insulating ceramics, they cannot be simply interchanged with boron nitride. The key differentiator lies in h-BN's combination of properties: high in-plane thermal conductivity coupled with a low dielectric constant and exceptional dielectric strength [1]. In contrast, AlN and Al2O3 have significantly higher dielectric constants (ε_r ≈ 9-28 for AlN, ε_r ≈ 7.8-11 for Al2O3) which can cause detrimental signal delay and cross-talk in high-frequency electronic packaging [2]. Furthermore, the platelet morphology of h-BN leads to superior composite thermal conductivity enhancement compared to its intrinsic bulk value, a phenomenon not observed with more isotropic fillers like Al2O3 [3]. Substitution therefore risks a cascade of performance failures, including increased signal loss, reduced voltage breakdown threshold, and compromised composite thermal management efficiency.

Boron Nitride Product-Specific Quantitative Evidence Guide


Dielectric Constant and Strength of Boron Nitride vs. Aluminum Nitride and Alumina for High-Frequency Electronics

For applications requiring electrical insulation with minimal signal delay, boron nitride (BN) exhibits a significantly lower dielectric constant (ε_r) than its primary competitors, aluminum nitride (AlN) and aluminum oxide (Al2O3). Specifically, the dielectric constant of BN is approximately 4.0 at 1 MHz, which is substantially lower than that of AlN (ε_r ≈ 9.2) and Al2O3 (ε_r ≈ 9) [1]. This lower permittivity directly translates to reduced capacitive coupling and signal propagation delay in high-frequency circuits. Furthermore, BN's dielectric breakdown strength is reported to be in the range of 61–200 kV/mm, far exceeding that of AlN (15–56 kV/mm) and Al2O3 (8.9–12 kV/mm) [2].

dielectric properties electronic packaging high-frequency

Superior Oxidation Resistance of Boron Nitride Compared to Graphite in High-Temperature Air Environments

Unlike graphite, which begins to oxidize rapidly in air above 400-600 °C, hexagonal boron nitride (h-BN) demonstrates significantly higher thermal stability. h-BN can withstand exposure to air up to 1000 °C without significant degradation, forming a protective B2O3 glass layer [1]. In a direct application, doping graphite with just 12% BN drastically improves its oxidation resistance, leading to a significant reduction in oxidation weight loss across a wide temperature range (600 °C, 900 °C, and 1000 °C) [2].

oxidation resistance high-temperature materials protective coatings

Thermal Conductivity Enhancement in Polymer Composites: Boron Nitride vs. Aluminum Nitride and Alumina

When used as a filler in polymer composites, boron nitride (BN) consistently outperforms other ceramic fillers with comparable or higher intrinsic thermal conductivity, such as aluminum nitride (AlN) and aluminum oxide (Al2O3). A comparative study of epoxy composites filled with various materials found that BN was the most effective at enhancing the overall thermal conductivity of the composite, despite AlN and SiC having higher bulk thermal conductivities [1]. In EPDM rubber, a hybrid filler system of AlN and BN at a 1:1 volume ratio achieved a thermal conductivity of 4.76 W/m·K, a significant increase from the 3.03 W/m·K measured for the single-filler EPDM/AlN system [2]. This represents a 57% improvement in thermal conductivity when BN is incorporated.

polymer composites thermal conductivity fillers

Anisotropic Thermal Conductivity of h-BN vs. Isotropic Alternatives: Enabling Directional Heat Management

A fundamental and exploitable property of hexagonal boron nitride (h-BN) is its anisotropic thermal conductivity, which contrasts sharply with the isotropic nature of most competitor ceramics like aluminum nitride (AlN) and aluminum oxide (Al2O3). While the bulk thermal conductivity of h-BN is often cited in a broad range (29–96 W/m·K for hot-pressed parts) [1], this is a macroscopic average that obscures its true potential. The in-plane thermal conductivity of individual h-BN crystals can reach 400 W/m·K, which is over twice the maximum bulk value of AlN (typically 80–190 W/m·K for commercial ceramics) [2]. This directional conductivity is exploited in thermal interface materials (TIMs) to spread heat laterally away from hotspots [3].

thermal management anisotropic materials heat spreading

Thermal Stability Comparison: Boron Nitride vs. Aluminum Nitride Maximum Service Temperature

In applications requiring sustained mechanical integrity at extreme temperatures, boron nitride (BN) demonstrates a clear advantage over aluminum nitride (AlN). The maximum mechanical service temperature for BN ranges from 1030 °C to 2350 °C, depending on the grade, whereas AlN is typically limited to around 1380 °C [1]. Furthermore, BN is stable in an inert atmosphere up to 3000 °C, compared to AlN which dissociates at ~2500 °C [2].

refractory ceramics high-temperature applications thermal stability

Low Dielectric Loss of Boron Nitride for High-Frequency and Millimeter-Wave Applications

Beyond its low dielectric constant, boron nitride (BN) also exhibits exceptionally low dielectric loss (tan δ), a critical parameter for minimizing signal attenuation in high-frequency applications. At 1 MHz, the dissipation factor of BN is approximately 0.00075, which is comparable to AlN (0.00020–0.0010) [1]. However, at the higher frequencies relevant for 5G and mmWave technologies, BN's performance is superior. Studies indicate that BN has the lowest dielectric constant and loss among common insulating thermally conductive fillers, with a reported loss tangent of 2.5 × 10⁻⁴ at 100 MHz [2]. This is significantly lower than many polymer matrices and other ceramic fillers, ensuring that BN-filled composites do not degrade the overall signal integrity of the system.

dielectric loss 5G materials mmWave

Boron Nitride: Best Research and Industrial Application Scenarios Driven by Comparative Performance Data


High-Frequency 5G and mmWave Antenna Substrates and Radomes

As evidenced in Section 3, the combination of a low dielectric constant (ε_r ≈ 4.0) and exceptionally low dielectric loss makes BN the material of choice for next-generation communication systems. Substituting BN with AlN (ε_r ≈ 9.2) or Al2O3 (ε_r ≈ 7.8-11) in antenna substrates would increase signal delay and attenuation, directly degrading antenna performance and efficiency [1]. BN's lower permittivity enables faster signal propagation, while its low loss tangent minimizes energy dissipation, both critical for 5G and mmWave frequencies. Furthermore, BN's high dielectric breakdown strength (61–200 kV/mm) provides a crucial safety margin against voltage transients in active antenna systems, a feature where Al2O3 (8.9–12 kV/mm) is markedly deficient [2].

Thermal Interface Materials (TIMs) for High-Power Semiconductor Packaging

For TIMs in high-power electronics, the selection of filler material is paramount. The evidence from Section 3 demonstrates that BN is the most effective filler for enhancing the thermal conductivity of polymer matrices, outperforming AlN and Al2O3 despite their higher intrinsic bulk thermal conductivity [3]. This is due to BN's platelet morphology, which forms efficient thermal percolation networks. The same morphology also contributes to the anisotropic heat spreading capability of h-BN, with in-plane thermal conductivity reaching up to 400 W/m·K [4]. This allows TIMs formulated with BN to efficiently spread heat laterally away from hotspots, a critical function for managing the thermal density in modern CPUs, GPUs, and IGBT modules, thereby improving device reliability and lifespan.

High-Temperature Crucibles, Fixtures, and Release Agents for Advanced Ceramic Processing

The comparative data in Section 3 establishes BN's superiority for high-temperature tooling. Its maximum mechanical service temperature can exceed 2000 °C, a 970 °C advantage over AlN's upper limit of 1380 °C [5]. For sintering advanced ceramics like Si₃N₄ or AlN, this means BN crucibles and setters will not deform or contaminate the workpieces, ensuring dimensional precision and material purity. Additionally, BN's oxidation resistance in air up to 1000 °C and inert stability to 3000 °C—a stark contrast to graphite's 400-600 °C limit in air—allows it to function as a long-lasting mold release agent and coating in hot pressing and metal casting operations where graphite would quickly burn away, reducing process costs and downtime [6].

Electrically Insulating Heat Spreaders for EV Battery Modules and Power Electronics

In electric vehicle (EV) battery packs and power control units, managing heat while maintaining strict electrical isolation is a non-negotiable safety requirement. The evidence from Section 3 confirms that BN uniquely fulfills this dual role. Its dielectric breakdown strength is up to 5 times higher than Al2O3 and 3.6 times higher than AlN, providing robust isolation against high-voltage bus faults [2]. Simultaneously, its high in-plane thermal conductivity (up to 400 W/m·K) effectively shunts heat away from individual cells and power modules to a cooling plate [4]. Using AlN would compromise isolation robustness, while using Al2O3 would provide insufficient thermal conductivity (14–30 W/m·K) [7], leading to higher battery operating temperatures, accelerated aging, and increased risk of thermal runaway.

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